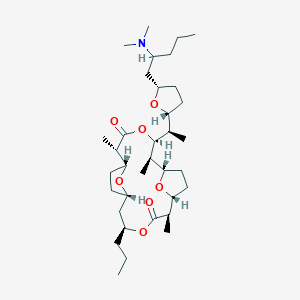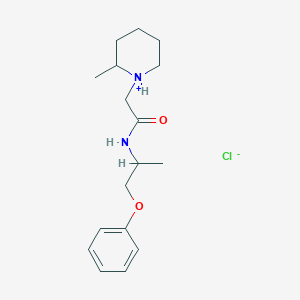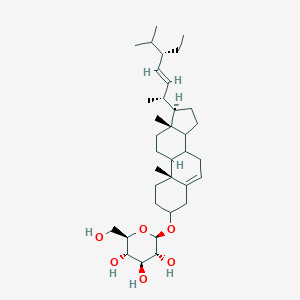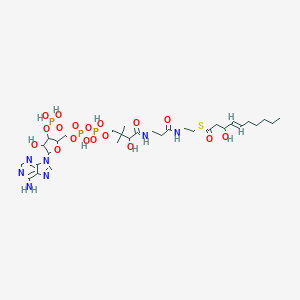
3-Hydroxy-4-decenoyl-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-decenoyl-coenzyme A (3-HD-CoA) is a key intermediate in the β-oxidation of unsaturated fatty acids. It plays an essential role in the metabolism of polyunsaturated fatty acids (PUFAs) and is involved in the synthesis of long-chain fatty acids.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-decenoyl-coenzyme A involves its role in the β-oxidation of unsaturated fatty acids. It is involved in the conversion of fatty acids into acetyl-CoA, which is then further metabolized in the citric acid cycle. Additionally, 3-Hydroxy-4-decenoyl-coenzyme A has been shown to regulate the activity of various enzymes involved in lipid metabolism and has been implicated in the synthesis of long-chain fatty acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Hydroxy-4-decenoyl-coenzyme A are primarily related to its role in lipid metabolism. It has been shown to play a crucial role in the β-oxidation of unsaturated fatty acids and has been implicated in the regulation of lipid metabolism. Additionally, 3-Hydroxy-4-decenoyl-coenzyme A has been shown to be involved in the synthesis of long-chain fatty acids and has been implicated in the regulation of various enzymes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxy-4-decenoyl-coenzyme A in lab experiments include its ability to regulate lipid metabolism and its involvement in the synthesis of long-chain fatty acids. Additionally, 3-Hydroxy-4-decenoyl-coenzyme A has been extensively studied in the context of various diseases, making it a valuable tool for understanding the underlying mechanisms of these diseases. The limitations of using 3-Hydroxy-4-decenoyl-coenzyme A in lab experiments include the complexity of the β-oxidation pathway and the potential for off-target effects.
Orientations Futures
For the study of 3-Hydroxy-4-decenoyl-coenzyme A include further investigation into its role in the regulation of lipid metabolism and its involvement in the synthesis of long-chain fatty acids. Additionally, the potential for using 3-Hydroxy-4-decenoyl-coenzyme A as a therapeutic target for various diseases, including metabolic disorders, cardiovascular disease, and cancer, should be explored further. Finally, the development of new methods for synthesizing and detecting 3-Hydroxy-4-decenoyl-coenzyme A could lead to new insights into its role in lipid metabolism and disease.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-4-decenoyl-coenzyme A is achieved through the β-oxidation of unsaturated fatty acids. The process involves a series of enzymatic reactions that convert the fatty acids into acetyl-CoA, which is then further metabolized in the citric acid cycle. The key enzyme involved in the synthesis of 3-Hydroxy-4-decenoyl-coenzyme A is the 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme.
Applications De Recherche Scientifique
3-Hydroxy-4-decenoyl-coenzyme A has been extensively studied in the field of lipid metabolism and has been shown to play a crucial role in the β-oxidation of unsaturated fatty acids. It has also been implicated in the regulation of lipid metabolism and has been shown to be involved in the synthesis of long-chain fatty acids. Additionally, 3-Hydroxy-4-decenoyl-coenzyme A has been studied in the context of various diseases, including metabolic disorders, cardiovascular disease, and cancer.
Propriétés
Numéro CAS |
105181-63-3 |
|---|---|
Nom du produit |
3-Hydroxy-4-decenoyl-coenzyme A |
Formule moléculaire |
C31H52N7O18P3S |
Poids moléculaire |
935.8 g/mol |
Nom IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-hydroxydec-4-enethioate |
InChI |
InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h8-9,17-20,24-26,30,39,42-43H,4-7,10-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b9-8+ |
Clé InChI |
USRWPIVVEDBCOJ-CMDGGOBGSA-N |
SMILES isomérique |
CCCCC/C=C/C(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CCCCCC=CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCC=CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonymes |
3-hydroxy-4-decenoyl-coenzyme A 3-hydroxy-4-trans-decenoyl-CoA coenzyme A, 3-hydroxy-4-decenoyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)
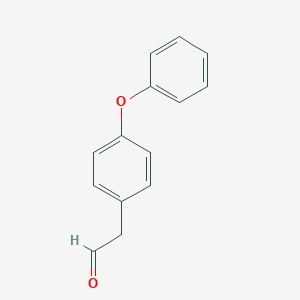
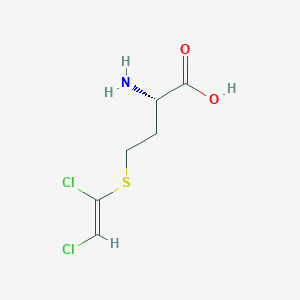


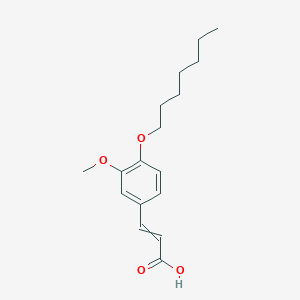
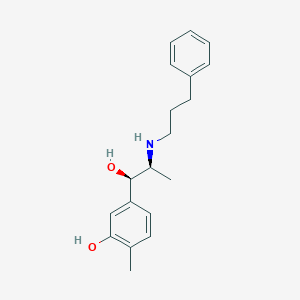
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)
